molecular formula C11H9BrN2O B1611587 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone CAS No. 24155-30-4

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone

Cat. No.: B1611587
CAS No.: 24155-30-4
M. Wt: 265.11 g/mol
InChI Key: YTZCOVPVCBETSO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heme Oxygenase Inhibition

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone and its derivatives have been explored for their potential as selective inhibitors of heme oxygenases (HO-1 and HO-2). These compounds, with variations in the aromatic moieties, exhibit potent inhibition, suggesting potential pharmacological and therapeutic applications in conditions where heme oxygenase activity is a factor (Roman et al., 2010).

Antibacterial Activity

The antibacterial properties of compounds derived from this compound have been studied. These derivatives, through a series of chemical reactions, have shown efficacy against various gram-positive and gram-negative bacteria, highlighting their potential in addressing bacterial infections (Patel et al., 2011).

Anticancer Potential

Research into the synthesis of imidazo[2,1-b][1,3]thiazoles, derived from compounds like this compound, has shown promising anticancer properties. These compounds have demonstrated the ability to suppress the growth of kidney cancer cells, indicating potential for development into anticancer agents (Potikha et al., 2020).

Corrosion Inhibition

Imidazole derivatives, including those related to this compound, have been examined for their effectiveness in inhibiting corrosion of carbon steel in acid mediums. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Costa et al., 2021).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, which have broad applications in medicinal chemistry and material science. These syntheses contribute to the development of new pharmaceuticals and materials with specific chemical properties (Adnan et al., 2014).

Properties

IUPAC Name

1-(4-bromophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZCOVPVCBETSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534525
Record name 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24155-30-4
Record name 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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